molecular formula C25H24Cl2N6O2 B10833359 Diphenyl purine derivative 4

Diphenyl purine derivative 4

Cat. No.: B10833359
M. Wt: 511.4 g/mol
InChI Key: YNFZOBCSHAKXPA-UHFFFAOYSA-N
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Description

Diphenyl purine derivative 4 is a synthetic compound belonging to the class of purine derivatives. Purine derivatives are known for their wide range of pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties. This compound is characterized by the presence of two phenyl groups attached to the purine ring, which enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diphenyl purine derivative 4 typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Diphenyl purine derivative 4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxidized purine derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

Diphenyl purine derivative 4 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of diphenyl purine derivative 4 involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Diphenyl purine derivative 4 is unique due to its dual phenyl groups, which enhance its stability and biological activity compared to other purine derivatives. This structural modification allows for more effective targeting of molecular pathways involved in disease processes.

Properties

Molecular Formula

C25H24Cl2N6O2

Molecular Weight

511.4 g/mol

IUPAC Name

ethyl N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]carbamate

InChI

InChI=1S/C25H24Cl2N6O2/c1-2-35-25(34)30-17-11-13-32(14-12-17)23-21-24(29-15-28-23)33(18-9-7-16(26)8-10-18)22(31-21)19-5-3-4-6-20(19)27/h3-10,15,17H,2,11-14H2,1H3,(H,30,34)

InChI Key

YNFZOBCSHAKXPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl

Origin of Product

United States

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